molecular formula C15H12N2S B156013 N,4-diphenyl-1,3-thiazol-2-amine CAS No. 1843-16-9

N,4-diphenyl-1,3-thiazol-2-amine

Cat. No. B156013
CAS RN: 1843-16-9
M. Wt: 252.3 g/mol
InChI Key: FAXWKQAPUYLLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-diphenyl-1,3-thiazol-2-amine is a chemical compound that has shown promising results in scientific research for its potential use in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N,4-diphenyl-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins in the body, which play a role in inflammation, cancer, and neurodegenerative diseases.

Biochemical And Physiological Effects

N,4-diphenyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have anti-microbial properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using N,4-diphenyl-1,3-thiazol-2-amine in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using the method mentioned above. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N,4-diphenyl-1,3-thiazol-2-amine. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its anti-inflammatory and anti-cancer properties further. Additionally, more research is needed to understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

N,4-diphenyl-1,3-thiazol-2-amine can be synthesized using different methods. One of the most commonly used methods is the reaction of 2-aminothiophenol with benzophenone in the presence of a strong base. This method yields a high purity product with a good yield.

Scientific Research Applications

N,4-diphenyl-1,3-thiazol-2-amine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N,4-diphenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-3-7-12(8-4-1)14-11-18-15(17-14)16-13-9-5-2-6-10-13/h1-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXWKQAPUYLLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359256
Record name N,4-diphenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-diphenyl-1,3-thiazol-2-amine

CAS RN

1843-16-9
Record name N,4-diphenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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